
(4-Chlorobenzyl)hydrazine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-クロロベンジル)ヒドラジン酢酸は、パラ位に塩素原子で置換されたベンジル基とヒドラジン部分を特徴とする有機化合物です。
準備方法
合成経路と反応条件
(4-クロロベンジル)ヒドラジン酢酸の合成は、通常、エタノールなどの適切な溶媒の存在下で、4-クロロベンジルクロリドとヒドラジン水和物を反応させることから始まります。この反応は通常、反応物の完全な変換を確実にするために還流条件下で行われます。得られた(4-クロロベンジル)ヒドラジンを次に酢酸と反応させると、酢酸塩が生成されます。
工業生産方法
(4-クロロベンジル)ヒドラジン酢酸の工業生産方法は、同様の合成経路を大規模で行う場合があります。連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製手順を適用して、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
(4-クロロベンジル)ヒドラジン酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するヒドラゾンまたはその他の酸化誘導体に変換されるように酸化される可能性があります。
還元: 還元反応により、この化合物はより単純なヒドラジン誘導体に変換される可能性があります。
置換: 求核置換反応はベンジル位置で起こり、さまざまな置換生成物の形成につながる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アジ化ナトリウムやその他の求核剤などの試薬を適切な条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドラゾンが得られる場合がありますが、置換反応によりさまざまな置換ベンジル誘導体が生成される可能性があります。
科学研究における用途
(4-クロロベンジル)ヒドラジン酢酸は、次のようないくつかの科学研究における用途があります。
化学: さまざまなヒドラジン誘導体の調製のための有機合成における試薬として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性を調査されています。
医学: 生物学的標的に作用する能力のために、潜在的な治療薬として調査されています。
工業: 医薬品向けの特殊化学品や中間体の生産に使用されています。
科学的研究の応用
(4-Chlorobenzyl)hydrazine acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
(4-クロロベンジル)ヒドラジン酢酸の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ヒドラジン部分は、タンパク質中の特定のアミノ酸残基と共有結合を形成することができ、その活性阻害または調節につながります。この相互作用は、さまざまな生化学的経路に影響を与え、化合物の観測された生物学的効果につながります。
類似の化合物との比較
類似の化合物
- (4-クロロベンジル)ヒドラジン
- (4-クロロベンジル)アミン
- (4-クロロベンジル)アルコール
独自性
(4-クロロベンジル)ヒドラジン酢酸は、ヒドラジンと酢酸の両方の官能基が存在することが特徴です。この組み合わせにより、類似の化合物とは異なる化学反応性と生物学的活性が与えられます。酢酸基は、化合物の溶解性と安定性を向上させることができ、特定の用途に適しています。
類似化合物との比較
Similar Compounds
- (4-Chlorobenzyl)hydrazine
- (4-Chlorobenzyl)amine
- (4-Chlorobenzyl)alcohol
Uniqueness
(4-Chlorobenzyl)hydrazine acetate is unique due to the presence of both the hydrazine and acetate functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The acetate group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
acetic acid;(4-chlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H9ClN2.C2H4O2/c8-7-3-1-6(2-4-7)5-10-9;1-2(3)4/h1-4,10H,5,9H2;1H3,(H,3,4) |
InChIキー |
INYAWQDAJXWQRU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=CC=C1CNN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


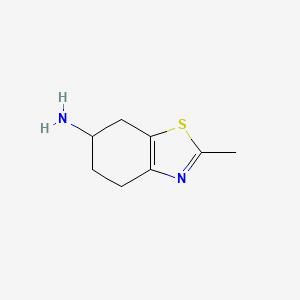
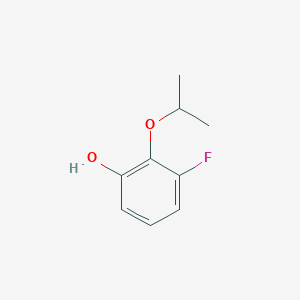
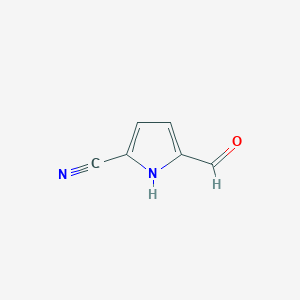
![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
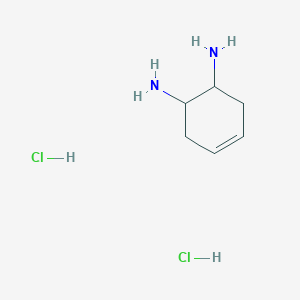
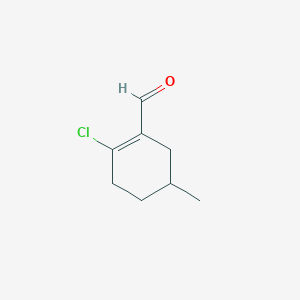
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)
![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
